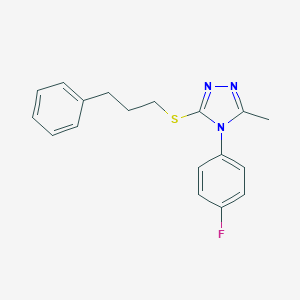![molecular formula C23H20FN3OS B425135 ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether](/img/structure/B425135.png)
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether is a synthetic organic compound that belongs to the class of 1,2,4-triazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-ethoxyphenyl halides or sulfonates in the presence of a base such as potassium carbonate.
Attachment of the fluorobenzylsulfanyl group: This can be done by reacting the intermediate with 4-fluorobenzyl thiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-fluorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-(4-methoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the fluorobenzylsulfanyl group contributes to its stability and reactivity.
Propiedades
Fórmula molecular |
C23H20FN3OS |
|---|---|
Peso molecular |
405.5g/mol |
Nombre IUPAC |
4-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20FN3OS/c1-2-28-21-14-12-20(13-15-21)27-22(18-6-4-3-5-7-18)25-26-23(27)29-16-17-8-10-19(24)11-9-17/h3-15H,2,16H2,1H3 |
Clave InChI |
LEWDKJVSXSTBTB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-3-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B425055.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425057.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B425058.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenoxy)anilino]-2-propen-1-one](/img/structure/B425059.png)
![N-(4-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425060.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B425063.png)

![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425066.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425067.png)

![2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B425072.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425073.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425074.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B425075.png)
